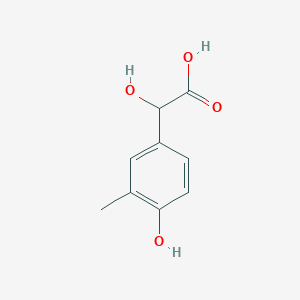
benzoic acid;zinc
Overview
Description
Zinc benzoate, also known as zinc dibenzoate, is a white crystalline powder with the chemical formula C7H6O2Zn. It is a zinc salt of benzoic acid and is known for its solubility in organic solvents such as alcohols and ketones, while being slightly soluble in water. Zinc benzoate is stable in air but decomposes upon heating .
Preparation Methods
Zinc benzoate can be synthesized through various methods. One common synthetic route involves the reaction of benzoic acid with zinc oxide or zinc hydroxide in the presence of a mixed solvent. The reaction typically involves heating and stirring the mixture until the benzoic acid is completely dissolved, followed by the addition of zinc oxide or zinc hydroxide. A catalyst is then added, and the reaction is allowed to proceed for several hours. The product is obtained by cooling, filtering, and drying the mixture .
Industrial production methods often involve similar processes but on a larger scale. The solvent method is preferred for its efficiency and environmental benefits, as it does not produce salt-containing wastewater and allows for the recycling of solvents .
Chemical Reactions Analysis
Zinc benzoate undergoes various chemical reactions, including:
Oxidation: Zinc benzoate can be oxidized to form zinc oxide and benzoic acid.
Reduction: It can be reduced to form zinc metal and benzoic acid.
Substitution: Zinc benzoate can participate in substitution reactions where the benzoate group is replaced by other ligands.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of zinc benzoate involves the release of zinc ions, which can interact with various molecular targets and pathways. Zinc ions play a crucial role in numerous biological processes, including enzyme function, protein synthesis, and cell signaling. In drug delivery systems, zinc benzoate can facilitate the controlled release of therapeutic agents, enhancing their efficacy and reducing side effects .
Comparison with Similar Compounds
Zinc benzoate can be compared with other zinc carboxylates, such as zinc acetate and zinc stearate. While all these compounds serve as sources of zinc ions, zinc benzoate is unique in its solubility properties and its specific applications in organic synthesis and drug delivery. Similar compounds include:
Zinc acetate: Used in dietary supplements and as a catalyst in chemical reactions.
Zinc stearate: Commonly used as a lubricant and release agent in the plastics industry.
Zinc 4-aminobenzoate: Studied for its antimicrobial properties and potential medical applications
Zinc benzoate stands out due to its specific solubility in organic solvents and its role in advanced applications such as MOFs for drug delivery .
Properties
Molecular Formula |
C14H12O4Zn |
|---|---|
Molecular Weight |
309.6 g/mol |
IUPAC Name |
benzoic acid;zinc |
InChI |
InChI=1S/2C7H6O2.Zn/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9); |
InChI Key |
TYESNCFSJHPNCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.[Zn] |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Chloro-2-[(3-chlorophenyl)amino]-1-nitrobenzene](/img/structure/B8503907.png)





![4-Amino-2-bromo-3-(3-bromophenyl)-6-methylthieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B8503953.png)


